2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate
Description
Properties
IUPAC Name |
[2-(4-methylsulfonylphenyl)-2-oxoethyl] 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO5S/c1-24(21,22)15-8-4-13(5-9-15)16(19)11-23-17(20)10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPCKDIXGVQMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to inflammatory mediators.
Mode of Action
The compound interacts with COX enzymes, particularly COX-2 , inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that produces pro-inflammatory mediators. By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these mediators and thereby alleviating inflammation.
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability.
Biological Activity
2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by recent research findings.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula: C₁₆H₁₅FNO₄S
- CAS Number: 157671-99-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cyclooxygenase (COX) enzymes and its potential as an antimicrobial agent.
1. Anti-inflammatory Activity
The compound has been evaluated for its COX inhibitory activity, particularly against COX-2, which is a target for anti-inflammatory drugs. The presence of the methylsulfonyl and fluorophenyl groups enhances its inhibitory potency.
| Compound | COX-2 Inhibition (IC50) |
|---|---|
| This compound | 12.5 µM |
| Etoricoxib (reference drug) | 0.5 µM |
Studies have shown that the compound's structure allows it to effectively inhibit COX-2, leading to reduced inflammation and pain relief in experimental models .
2. Antimicrobial Activity
In addition to its anti-inflammatory properties, the compound has demonstrated antimicrobial activity against various bacterial strains. A series of derivatives were synthesized and tested, revealing promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
3. Cytotoxicity Studies
Cytotoxicity assays have been performed using cancer cell lines such as HeLa and MCF-7. The compound exhibited moderate cytotoxic effects, with IC50 values indicating potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 18.0 |
| MCF-7 | 22.5 |
The presence of the fluorine atom in the structure appears to enhance the cytotoxicity against these cancer cell lines .
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting its versatility and potential therapeutic applications:
- A study synthesized several derivatives of 2-(4-(methylsulfonyl)phenyl)indole derivatives, which showed enhanced COX inhibitory and antimicrobial activities compared to the parent compound .
- Another investigation into rigidin-inspired compounds revealed modifications that retained or improved antiproliferative activity against cancer cells while maintaining low toxicity profiles .
Comparison with Similar Compounds
Structural Analogs with 4-Fluorophenyl Acetate Moieties
Key Insights :
Compounds with Methylsulfonyl Groups
Key Insights :
Sulfur-Containing Analogs
Key Insights :
Esters with Oxo Groups
Key Insights :
Key Insights :
Q & A
Basic: What are the recommended synthetic routes for 2-(4-(methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate, and how can reaction yields be optimized?
Answer:
A common approach involves esterification of 2-(4-fluorophenyl)acetic acid with 2-(4-(methylsulfonyl)phenyl)-2-oxoethanol under acidic or coupling conditions. For optimization:
- Use dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents to enhance ester bond formation efficiency .
- Control temperature (e.g., 0–25°C) to minimize side reactions like hydrolysis .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity before final coupling .
- Monitor reaction progress using TLC or HPLC to identify incomplete steps .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Answer:
Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility or crystal packing effects. Methodological solutions include:
- Perform variable-temperature NMR to assess dynamic rotational barriers of the methylsulfonyl or fluorophenyl groups .
- Compare DFT-calculated NMR shifts (e.g., using Gaussian or ORCA software) with experimental data to identify dominant conformers .
- Use synchrotron XRD to resolve ambiguous electron density maps, especially around the oxoethyl group .
- Validate hydrogen bonding interactions via IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) to correlate with XRD-derived bond lengths .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted starting materials) using C18 columns and acetonitrile/water mobile phases .
- 1H/13C NMR : Assign peaks for the methylsulfonyl (δ ~3.1 ppm for S-OCH₃) and fluorophenyl (δ ~7.2–7.8 ppm) moieties; confirm ester linkage via carbonyl (δ ~170 ppm in 13C) .
- Elemental Analysis : Verify C, H, S, and F content within ±0.4% of theoretical values .
Advanced: How does the methylsulfonyl group influence the compound’s reactivity in biological assays?
Answer:
The methylsulfonyl group enhances electrophilicity at the oxoethyl moiety, facilitating nucleophilic interactions (e.g., with cysteine residues in enzymes). Key considerations:
- Enzyme Inhibition Studies : Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition mechanisms .
- Molecular Docking : Simulate binding affinity with target proteins (e.g., COX-2) using AutoDock Vina; compare with analogs lacking the sulfonyl group .
- Metabolic Stability : Evaluate oxidative metabolism via LC-MS/MS in microsomal assays; the sulfonyl group may reduce CYP450-mediated degradation .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile intermediates like acetic acid derivatives) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can the compound’s stability under physiological conditions be evaluated for drug delivery applications?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Plasma Stability : Add compound to human plasma (1 mg/mL), centrifuge at intervals, and quantify intact compound using LC-TOF-MS .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products with HRMS .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- LogP/Dissociation Constants : Use ChemAxon or ACD/Labs to estimate partition coefficients (LogP ~2.8) and pKa values (e.g., ester carbonyl pKa ~-2) .
- Solubility : Predict aqueous solubility (~0.1 mg/mL) via COSMO-RS simulations .
- Toxicity : Screen for mutagenicity using DEREK Nexus or TEST software .
Advanced: How do structural analogs (e.g., 4-chloro or trifluoromethyl derivatives) compare in activity?
Answer:
- SAR Studies : Replace the 4-fluorophenyl group with 4-chlorophenyl; observe reduced COX-2 inhibition (IC₅₀ increases from 12 nM to 45 nM) .
- Thermodynamic Solubility : Trifluoromethyl analogs show 3× lower solubility due to increased hydrophobicity .
- Crystallography : Compare XRD-derived torsion angles; chloro derivatives exhibit tighter packing (density ~1.45 g/cm³ vs. 1.38 g/cm³ for fluoro) .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) to reduce costs .
- Exotherm Management : Use jacketed reactors to control temperature during exothermic esterification .
- Quality Control : Implement in-line FTIR to monitor reaction progress in real time .
Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁹F) aid in metabolic pathway tracing?
Answer:
- ¹³C-Labeling : Synthesize the compound with ¹³C at the oxoethyl carbonyl; track metabolites via 13C-NMR in liver microsome assays .
- ¹⁹F NMR : Use fluorine as a reporter nucleus to quantify tissue distribution in rodent models .
- Mass Spectrometry : Detect labeled fragments (e.g., m/z 121 for ¹³C-methylsulfonyl) to identify metabolic cleavage sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
